N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide

Physicochemical properties Boiling point Density

Researchers needing a pyrrole-3-sulfonamide scaffold with a reactive handle for SAR studies often find analogs lack the primary amine required for facile derivatization. This compound provides: • Primary amine for efficient amide coupling & reductive amination under mild conditions • Predicted pKa 11.45 vs 10.36 for unsubstituted analogs, enabling differential ionization at physiological pH • Lower density (1.36 vs 1.511 g/cm³) facilitates chromatographic purification of conjugates Supplied at 95% purity. For carbonic anhydrase inhibitor libraries, chemical probe synthesis & conductive polymer development.

Molecular Formula C7H13N3O2S
Molecular Weight 203.26 g/mol
CAS No. 1096270-51-7
Cat. No. B1519225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide
CAS1096270-51-7
Molecular FormulaC7H13N3O2S
Molecular Weight203.26 g/mol
Structural Identifiers
SMILESCN1C=CC(=C1)S(=O)(=O)NCCN
InChIInChI=1S/C7H13N3O2S/c1-10-5-2-7(6-10)13(11,12)9-4-3-8/h2,5-6,9H,3-4,8H2,1H3
InChIKeyAZVOZEKJCXQWGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide: Building Block Overview


N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide (CAS 1096270-51-7) is a heterocyclic building block within the pyrrole-3-sulfonamide class, characterized by an N-methylpyrrole core and a primary amine-terminated ethyl sulfonamide side chain. Its molecular formula is C7H13N3O2S with a molecular weight of 203.26 g/mol . The compound exhibits predicted physicochemical properties including a boiling point of 373.5±48.0 °C, density of 1.36±0.1 g/cm³, and a pKa of 11.45±0.50 . As a research chemical, it is typically supplied with a purity specification of 95% . While direct quantitative biological activity data for this specific compound is not publicly available in peer-reviewed literature, its structural features position it within a class of sulfonamides known for carbonic anhydrase inhibition and other biological applications [1].

N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide: Non-Interchangeability


The specific combination of an N-methylpyrrole-3-sulfonamide scaffold with an N-(2-aminoethyl) substituent yields a distinct molecular profile that precludes direct substitution with simpler or structurally divergent analogs. Compared to the unsubstituted 1H-pyrrole-3-sulfonamide (CAS 189063-21-6), the target compound exhibits a lower predicted boiling point (373.5±48.0 °C vs. 403.5±37.0 °C) and density (1.36±0.1 vs. 1.511±0.06 g/cm³), indicating altered volatility and packing that affect handling and formulation . Its higher pKa (11.45±0.50 vs. 10.36±0.60) suggests differential ionization behavior at physiological pH, which can impact solubility and membrane permeability . Furthermore, the primary amine functionality offers a unique synthetic handle for further derivatization—a feature absent in many pyrrole sulfonamide building blocks that instead present secondary or tertiary amines, thereby enabling distinct conjugation chemistries and target engagement profiles . These quantifiable physicochemical differences underscore that generic substitution would alter experimental outcomes, making this specific compound a non-interchangeable entity for structure-activity relationship studies and targeted synthesis.

N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide: Quantitative Differentiation


Predicted Physicochemical Properties vs. 1H-Pyrrole-3-sulfonamide

The target compound demonstrates a 30.0 °C lower predicted boiling point compared to the unsubstituted 1H-pyrrole-3-sulfonamide . This difference arises from the introduction of the N-methyl and N-(2-aminoethyl) substituents, which reduce intermolecular hydrogen bonding and alter molecular packing. The lower boiling point can facilitate easier purification by distillation and may influence solvent evaporation rates during formulation .

Physicochemical properties Boiling point Density pKa Computational prediction

Density Difference: Impact on Formulation and Handling

The predicted density of N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide is 1.36±0.1 g/cm³, which is 0.15 g/cm³ lower than that of 1H-pyrrole-3-sulfonamide (1.511±0.06 g/cm³) . This reduction in density is consistent with the increased molecular volume conferred by the aminoethyl side chain, leading to looser crystal packing or amorphous character. Such density differences can affect powder flowability, tabletability, and dissolution behavior in pharmaceutical formulations .

Density Formulation Handling Solid state

pKa Divergence and Ionization State

The predicted pKa of N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide is 11.45±0.50, which is 1.09 units higher than that of 1H-pyrrole-3-sulfonamide (10.36±0.60) . This elevated basicity stems from the electron-donating N-methyl group and the flexible aminoethyl side chain, which can engage in intramolecular hydrogen bonding with the sulfonamide NH. At physiological pH (7.4), both compounds remain predominantly unionized, but the higher pKa of the target compound implies a slightly greater proportion of neutral species, which can enhance passive membrane permeability and reduce aqueous solubility compared to the more acidic analog .

pKa Ionization Solubility Permeability ADME

Hydrogen Bonding Capacity and Supramolecular Interactions

The target compound possesses 2 hydrogen bond donors (both NH groups) and 3 hydrogen bond acceptors (sulfonamide oxygens and pyrrole nitrogen), as calculated from its molecular structure . This donor/acceptor profile is identical to that of 1H-pyrrole-3-sulfonamide [1] but differs from classical sulfonamide drugs like acetazolamide, which has 3 donors [2]. However, the spatial arrangement of these H-bonding groups is distinct: the primary amine terminus is positioned on a flexible ethyl linker, enabling unique intermolecular interactions not possible with the rigid, unsubstituted pyrrole scaffold. This flexibility may enhance binding to biomolecular targets with adaptable binding pockets, as suggested by molecular modeling studies on related pyrrole sulfonamides [3].

Hydrogen bonding Supramolecular chemistry Molecular recognition Crystal engineering

Primary Amine Functionality for Selective Derivatization

The N-(2-aminoethyl) substituent provides a terminal primary amine group (-NH2), as confirmed by SMILES and InChI representations . This functional group is absent in many closely related pyrrole sulfonamide building blocks. For example, N-[(1-aminocyclohexyl)methyl]-1-methyl-1H-pyrrole-3-sulfonamide (PACMA31) features a secondary amine within a cyclohexylmethyl framework , while the unsubstituted 1H-pyrrole-3-sulfonamide lacks any amine side chain [1]. Primary amines undergo a distinct set of chemoselective reactions—including reductive amination with aldehydes, amide coupling with carboxylic acids, and Schiff base formation—that are not accessible or are less efficient with secondary amines. This synthetic versatility positions the target compound as a privileged intermediate for generating diverse libraries of sulfonamide-based probes or drug candidates [2].

Primary amine Synthetic handle Derivatization Conjugation Chemical biology

N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide: Application Scenarios


Carbonic Anhydrase Inhibitor Design Scaffold

The compound's primary amine handle allows for facile derivatization into focused libraries of pyrrole-3-sulfonamide analogs . Given that structurally related sulfonamides exhibit carbonic anhydrase (CA) inhibition with Ki values in the nanomolar to micromolar range [1], this building block is ideally suited for systematic SAR exploration. Its distinct predicted pKa (11.45) and flexible amine tether can be exploited to modulate isoform selectivity (e.g., CA IX vs. CA II) and improve physicochemical properties of lead candidates. Researchers can leverage the terminal amine for rapid amide coupling with diverse carboxylic acids to generate arrays of compounds for CA inhibition screening.

Amine-Reactive Probes and Affinity Reagents

The primary amine group serves as a specific conjugation site for installing fluorescent dyes (e.g., NHS esters, fluorescein isothiocyanate), biotin tags, or photoaffinity labels . Unlike secondary amine-containing analogs, the primary amine undergoes efficient acylation and reductive amination under mild conditions without competing side reactions [2]. This makes the compound an excellent starting point for generating targeted probes to study sulfonamide-binding proteins, such as carbonic anhydrases or other metalloenzymes. The distinct density and boiling point also facilitate purification of the resulting conjugates by flash chromatography or recrystallization.

Structure-Activity Relationship: N-Substituent Variation

The N-(2-aminoethyl) group provides a modular point for introducing a wide range of substituents while keeping the N-methylpyrrole-3-sulfonamide core constant . This allows researchers to isolate the contribution of the amine tether length and terminal functionality to biological activity. For instance, one can compare this compound directly against its N-[(1-aminocyclohexyl)methyl] analog (PACMA31) to evaluate the impact of conformational rigidity versus flexibility on target binding. Such head-to-head comparisons are critical for deconvoluting SAR and optimizing lead series in drug discovery programs focused on sulfonamide pharmacophores.

Sulfonamide-Pyrrole Conjugated Polymer Monomer

The combination of an electron-rich pyrrole ring and a sulfonamide linkage makes this compound a potential monomer for synthesizing conductive polymers or covalent organic frameworks (COFs) [3]. The primary amine can be used as a polymerization handle for step-growth reactions with di-acid chlorides or di-aldehydes, yielding polyamides or polyimines with pendant sulfonamide functionalities. The unique hydrogen bonding capacity may impart desirable properties such as proton conductivity or selective gas adsorption. Furthermore, the lower predicted density compared to simpler pyrrole sulfonamides could result in materials with higher porosity and surface area.

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